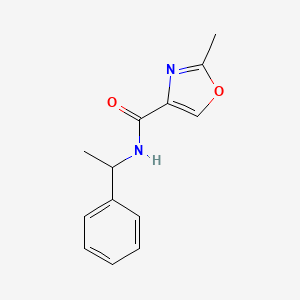![molecular formula C15H16N4O3 B6123895 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole, also known as DMPEPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMPEPO is a heterocyclic compound that contains an oxadiazole ring and a pyrazole moiety, which makes it an interesting molecule for medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole also induces cell cycle arrest by inhibiting the expression of cyclin-dependent kinases. In inflammation and pain, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and reduces pain perception by inhibiting the expression of nociceptive receptors.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In inflammation and pain, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole reduces the production of pro-inflammatory cytokines, inhibits pain perception, and reduces edema and swelling. In material science, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole forms a protective film on metal surfaces and inhibits corrosion.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has several advantages for lab experiments, such as high purity, high yield, and low toxicity. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is also stable under various conditions, making it a feasible compound for long-term storage. However, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole also requires further optimization and characterization for its potential applications in various fields of research.
Zukünftige Richtungen
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has a wide range of potential applications in various fields of research, and several future directions can be explored to further investigate its properties and potential. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can be further optimized and modified to enhance its anticancer and anti-inflammatory activities and reduce its toxicity. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can also be investigated for its potential as a drug delivery system, as it has shown promising results as a fluorescent probe and a corrosion inhibitor. In material science, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can be further investigated for its potential as a corrosion inhibitor and a fluorescent probe, as well as for its potential as a sensor for detecting metal ions and other analytes. Overall, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is a promising compound that has the potential to contribute to various fields of research and benefit society.
Synthesemethoden
The synthesis of 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl pyruvate in the presence of hydrazine hydrate, followed by the condensation of the resulting hydrazide with 1-chloroethylpyrazole in the presence of triethylamine. The final product is obtained by cyclization of the intermediate with acetic anhydride and glacial acetic acid. The synthesis of 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been optimized to yield high purity and high yield, making it a feasible compound for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has also been investigated for its potential as an anti-inflammatory and analgesic agent, as it inhibits the production of pro-inflammatory cytokines and reduces pain perception.
In material science, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been investigated for its potential as a fluorescent probe, as it exhibits strong fluorescence emission in the blue region upon excitation with UV light. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has also been studied for its potential as a corrosion inhibitor, as it forms a protective film on metal surfaces and inhibits corrosion.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(1-pyrazol-1-ylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10(19-8-4-7-16-19)15-17-14(18-22-15)12-6-5-11(20-2)9-13(12)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIOPIYHJIDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=C(C=C(C=C2)OC)OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[benzyl(methyl)amino]methyl}-N-(1,2-dimethylpropyl)-3-isoxazolecarboxamide](/img/structure/B6123822.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6123829.png)

![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)
![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6123859.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![(1R*,5S*)-6-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B6123872.png)
![N-(2,5-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6123880.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6123897.png)
![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)